![molecular formula C17H20N2OS2 B2427352 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-21-9](/img/structure/B2427352.png)

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

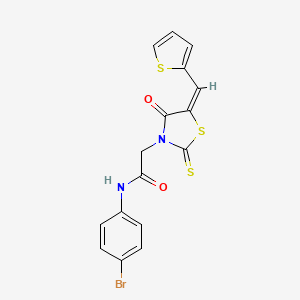

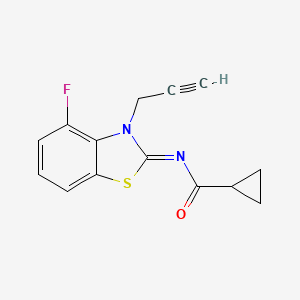

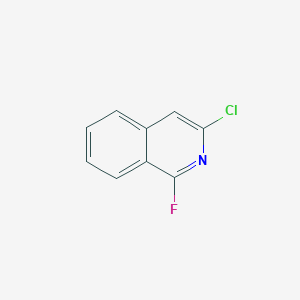

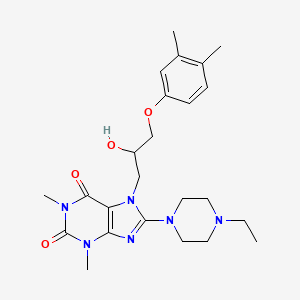

The compound “3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups, including a phenyl ring, a thieno[3,2-d]pyrimidin-4-one group, and a propylsulfanyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis routes of pyridothienopyrimidines and pyridothienotriazines, demonstrating the chemical versatility of thieno[3,2-d]pyrimidin-4-one derivatives. One notable study involved the reaction of amino-substituted thieno[2,3-b]pyridines with triethyl orthoformate, leading to pyrimidinones and triazinones. This process highlights the compound's role in generating diverse heterocyclic compounds with antimicrobial properties, as some derivatives exhibited significant in vitro antimicrobial activities against a range of microbes (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Dual Inhibitory Activities

The compound's framework has been utilized to develop potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis and cell proliferation. This dual inhibitory action makes it a promising candidate for cancer therapy, with specific derivatives exhibiting potent inhibitory concentrations against human TS and DHFR, showcasing the potential of thieno[3,2-d]pyrimidin-4-one derivatives in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).

Nucleophilic Displacement and Derivative Synthesis

The versatility of thieno[3,2-d]pyrimidin-4-one derivatives extends to their functional group transformations. For instance, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones was achieved through oxidation, demonstrating the compound's applicability in synthesizing amino-substituted derivatives and forming carbon-carbon bonds, a key step in developing pharmacologically active molecules (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic studies, providing insights into their molecular configurations, interactions, and polymorphism. For example, benzylation and nitrosation reactions of related pyrimidinones have led to the discovery of polymorphic forms and different hydrogen bonding patterns, enriching our understanding of their structural dynamics and potential for designing more effective molecules (Glidewell, Low, Marchal, & Quesada, 2003).

Anticancer and Antiviral Activities

The potential of 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one derivatives in anticancer and antiviral therapies has been a focal point of research. Some derivatives have shown promising anti-HIV-1 activity and the ability to inhibit virus replication, indicating the compound's potential in developing new antiviral drugs. Additionally, its derivatives have been evaluated for their anticancer activities, highlighting the scaffold's utility in discovering novel therapeutic agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug, which this compound likely possesses, can influence its ability to diffuse easily into cells .

Result of Action

Similar compounds have been shown to induce apoptosis and alter cell cycle progression .

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFZMGIGIIWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)